molecular formula C25H18FNO5 B2893930 7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902507-58-8

7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2893930
CAS RN: 902507-58-8
M. Wt: 431.419
InChI Key: JIMCBBRUWAMZMI-UHFFFAOYSA-N
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Description

7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C25H18FNO5 and its molecular weight is 431.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis of complex quinoline and isoquinoline derivatives, which share structural similarities with the specified compound. For instance, Sobarzo-Sánchez et al. (2010) explored new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, highlighting methods for synthesizing complex quinoline structures that could be related to the chemical properties and synthesis pathways of the specified compound (Sobarzo-Sánchez et al., 2010). This research indicates the ongoing interest in developing novel synthetic routes for complex quinolines, which could be applicable to the synthesis of "7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one".

Potential Biological Activities

The structural features of quinoline derivatives have been associated with various biological activities. For example, Reddy et al. (2015) synthesized new 1,2,4-triazolo[4,3-a]-quinoline derivatives to investigate their anticancer activity, finding that some derivatives exhibited significant cytotoxicity against cancer cell lines (Reddy et al., 2015). Similarly, compounds structurally related to "7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one" could potentially exhibit biological activities worthy of exploration in the context of anticancer research.

Photochemical Studies

The presence of fluorine atoms in quinoline derivatives has implications for their photochemical behavior, which is significant for developing photostable and phototoxic compounds. Fasani et al. (1999) investigated the photochemistry of fluorinated quinolones, revealing insights into the heterolytic defluorination pathways (Fasani et al., 1999). Such studies are crucial for understanding the photostability of complex molecules, which could apply to "7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one", especially in the context of developing compounds for photochemical applications.

properties

IUPAC Name

7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO5/c1-30-21-5-3-2-4-16(21)12-27-13-19(24(28)15-6-8-17(26)9-7-15)25(29)18-10-22-23(11-20(18)27)32-14-31-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMCBBRUWAMZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

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